molecular formula C27H20Cl2N2O4S2 B15083916 Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 611195-35-8

Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15083916
CAS No.: 611195-35-8
M. Wt: 571.5 g/mol
InChI Key: QKBYMWMMTFYFRO-LPYMAVHISA-N
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Description

Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 611195-35-8) is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring (S1–C2–N1–C7–C9) and a pyrimidine ring (N1–C7–C6–C5–N2–C9) . Key structural features include:

  • Substituents:
    • A 2,5-dichlorophenyl group attached to the furan moiety at position 3.
    • A 4-(methylthio)phenyl group at position 5 of the pyrimidine ring.
    • A methyl carboxylate ester at position 4.
  • Pharmacological relevance: Thiazolo[3,2-a]pyrimidines are known for antimicrobial, anti-inflammatory, and antitumor activities, attributed to their ability to modulate enzyme targets and interact with biological membranes .

Properties

CAS No.

611195-35-8

Molecular Formula

C27H20Cl2N2O4S2

Molecular Weight

571.5 g/mol

IUPAC Name

methyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20Cl2N2O4S2/c1-14-23(26(33)34-2)24(15-4-8-18(36-3)9-5-15)31-25(32)22(37-27(31)30-14)13-17-7-11-21(35-17)19-12-16(28)6-10-20(19)29/h4-13,24H,1-3H3/b22-13+

InChI Key

QKBYMWMMTFYFRO-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, including the formation of the furan ring, the thiazolo[3,2-a]pyrimidine core, and the introduction of various substituents. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the thiazolo[3,2-a]pyrimidine core: This step typically involves the condensation of a thioamide with a suitable aldehyde or ketone, followed by cyclization.

    Introduction of substituents: The dichlorophenyl, methylthio, and carboxylate groups are introduced through various substitution reactions, often using reagents such as halides, thiols, and carboxylic acids.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, thiols, and amines.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, often under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer activity may involve disruption of cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 2,5-dichlorophenyl in the target, 4-cyano in 11b) increase melting points compared to electron-donating groups (e.g., trimethyl in 11a) due to enhanced intermolecular interactions .
  • Synthetic Methods :
    • All compounds are synthesized via condensation of thiouracil derivatives with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde in ) in acetic anhydride/acetic acid with sodium acetate . Yields (57–78%) depend on aldehyde reactivity and steric hindrance.

Spectroscopic and Crystallographic Comparisons

Table 2: Spectral and Crystallographic Data
Compound ID/Reference IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm) Crystallographic Features
Target (611195-35-8) Not reported Not reported Not reported
Compound 11a 3436 (NH), 2219 (CN) 2.37 ppm (9H, 3×CH3); 7.94 ppm (=CH) Flattened boat conformation of pyrimidine ring
Compound 11b 3423 (NH), 2209 (CN) 8.01 ppm (=CH); 7.41 ppm (ArH) Planar benzylidene moiety
compound Not reported 2.24 ppm (CH3); 7.29–7.94 ppm (ArH) Dihedral angle: 80.94° between thiazolo-pyrimidine and benzene rings; C–H···O hydrogen bonding

Key Observations :

  • IR Spectroscopy : Nitrile-containing compounds (11a, 11b) show strong C≡N stretches near 2219–2209 cm⁻¹, absent in the target compound. The target’s methylthio group may exhibit C–S stretches near 600–700 cm⁻¹ .
  • NMR : The =CH proton in benzylidene derivatives resonates at 7.94–8.01 ppm, while methyl groups appear as singlets near 2.24–2.37 ppm .
  • Crystallography : Substituents like trimethoxybenzylidene () induce significant ring puckering (flattened boat conformation) and stabilize crystals via C–H···O interactions .

Biological Activity

Methyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with thiazolo-pyrimidine frameworks. The detailed synthetic route often includes the following steps:

  • Formation of Furan Derivative : Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
  • Condensation Reaction : The furan derivative is then reacted with appropriate thiazolo-pyrimidine precursors under acidic or basic conditions to yield the target compound.
  • Purification : The product is purified through recrystallization or chromatography techniques.

Antimicrobial Properties

Research indicates that compounds containing furan and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Studies have suggested that furan derivatives possess anticancer properties. For example, certain thiazole-containing compounds have been reported to inhibit cell proliferation in cancer cell lines . The specific compound under discussion may exhibit similar properties due to its structural components.

Case Studies

  • Antibacterial Activity : A study demonstrated that a related furan derivative exhibited broad-spectrum antibacterial activity against multiple strains, outperforming traditional antibiotics .
  • Antitumor Activity : In vitro assays indicated that compounds with a similar structure inhibited topoisomerase I, an enzyme crucial for DNA replication in cancer cells .
  • Cytotoxicity : The compound's cytotoxic effects were evaluated using various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations .

Data Table

Below is a summary of biological activities associated with similar compounds:

Compound StructureActivity TypeOrganism/Cell LineReference
Furan DerivativeAntibacterialE. coli, S. aureus
Thiazole CompoundAntitumorMDA-MB468 (breast cancer)
Furan-ThiazoleCytotoxicityVarious cancer cell lines

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst loading. For example, glacial acetic acid/acetic anhydride mixtures (1:1 v/v) at reflux for 8–10 hours, followed by recrystallization in ethyl acetate-ethanol (3:2), yielded 78% purity in analogous thiazolo[3,2-a]pyrimidine derivatives . Key factors include stoichiometric control of substituents (e.g., 2,5-dichlorophenyl vs. 4-methylthiophenyl) to minimize side reactions.

Q. What spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and molecular conformation. For example, SCXRD analysis of related compounds revealed dihedral angles (e.g., 80.94° between fused thiazolopyrimidine and benzene rings) and puckering parameters (e.g., 0.224 Å deviation from planarity in pyrimidine rings) . Complementary NMR (¹H/¹³C) and IR spectroscopy should verify functional groups like the methylthio (-SMe) and dichlorophenyl moieties .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediates and transition states. For instance, ICReDD’s workflow integrates computational screening of substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methylthio groups) to prioritize synthetic routes . Molecular docking simulations may further predict bioactivity by analyzing interactions with target proteins .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require systematic validation via dose-response assays, cytotoxicity profiling, and target-specific assays (e.g., kinase inhibition). For example, thiazolo[3,2-a]pyrimidine derivatives with 2,4,6-trimethoxybenzylidene substituents showed varied activity due to conformational flexibility; dynamic 3D-QSAR models can reconcile such data .

Q. How do crystal packing interactions influence the compound’s stability and solubility?

  • Methodological Answer : Hydrogen-bonding networks (e.g., C–H···O bifurcated bonds) and π-π stacking in the crystal lattice affect thermodynamic stability. For analogs, monoclinic P2₁/n symmetry with Z = 4 and unit cell parameters (e.g., a = 9.323 Å, β = 96.33°) correlate with solubility differences in polar solvents . Solubility enhancement strategies might include co-crystallization with cyclodextrins .

Methodological and Data Analysis Questions

Q. What experimental controls are critical for reproducibility in kinetic studies of this compound?

  • Methodological Answer : Use internal standards (e.g., deuterated solvents for NMR) and controlled atmospheres (e.g., inert N₂ for oxidation-sensitive thioether groups). For time-resolved studies, quench-flow techniques or stopped-flow spectrophotometry are recommended to capture transient intermediates .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction engineering for scaled-up synthesis?

  • Methodological Answer : Multiphysics simulations model heat/mass transfer in batch reactors, identifying optimal stirring rates and cooling profiles. For example, AI-trained models for similar compounds reduced reaction times by 30% by predicting nucleation points during crystallization .

Contradiction and Validation Frameworks

Q. What statistical approaches validate structural-activity relationships (SAR) when data is limited?

  • Methodological Answer : Bayesian inference and partial least squares (PLS) regression handle small datasets by weighting descriptors (e.g., Hammett σ values for substituents). Cross-validation with leave-one-out (LOO) or bootstrapping methods ensures robustness .

Q. How do conflicting crystallographic data (e.g., Z/E isomerism) impact mechanistic interpretations?

  • Methodological Answer : SCXRD and NOESY NMR distinguish Z/E isomers. For example, (Z)-configured benzylidene analogs showed distinct dihedral angles (e.g., 21.862 Å vs. 10.170 Å in unit cells) that alter π-conjugation and redox potentials .

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